molecular formula C13H7ClF2O2 B6404231 3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid CAS No. 1261998-66-6

3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6404231
CAS No.: 1261998-66-6
M. Wt: 268.64 g/mol
InChI Key: YYKMYAYMOKCJLN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid typically involves the following steps:

    Coupling Reactions: The coupling of halogenated benzene derivatives can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Coupling Reactions: As mentioned earlier, the compound can be involved in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid has several scientific research applications:

    Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.

    Chemical Biology: The compound can be employed in studies investigating the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, influencing its biological effects.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Fluoro-3-chlorobenzene

Comparison: 3-(3-Chloro-4-fluorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on its benzene rings, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-6-7(1-4-12(10)16)9-5-8(13(17)18)2-3-11(9)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKMYAYMOKCJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690538
Record name 3'-Chloro-4',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-66-6
Record name 3'-Chloro-4',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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